4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yields and purity. The use of strong electron-withdrawing substituents in the starting materials can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the bromine and methoxy substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties.
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one involves its interaction with molecular targets and pathways. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the bromine and methoxy groups can enhance its potential as a chiral auxiliary and its antibacterial properties.
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13) |
InChI Key |
YYUFMLCWTHVPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2COC(=O)N2)Br |
Origin of Product |
United States |
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